L-半胱氨酸-1-13C

描述

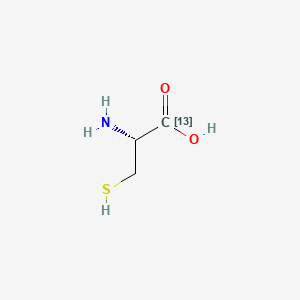

L-Cysteine-1-13C is the 13C-labeled L-Cysteine . It is a conditionally essential amino acid, which acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . L-Cysteine suppresses ghrelin and reduces appetite in rodents and humans .

Synthesis Analysis

L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . Cysteine is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis

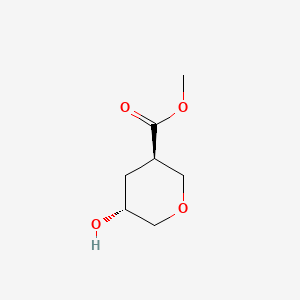

The linear formula of L-Cysteine-1-13C is HSCH2CH (NH2)13CO2H . The molecular weight is 122.15 .Chemical Reactions Analysis

L-Cysteine-1-13C forms a disulfide bond in the presence of reduced glutathione, which generates a spectroscopically detectable product that is separated from the main peak by a 1.5 ppm shift .科学研究应用

Monitoring Redox Status

L-Cysteine-1-13C, in the form of N-acetyl cysteine (NAC), can be used to monitor the redox status of cells in real-time . This is particularly useful in studying the balance between reductive and oxidative states in cells, which is crucial for maintaining cellular integrity .

Investigating Glutathione Chemistry

Glutathione plays a central role in metabolic chemistry and influences various therapies . NAC, a derivative of L-Cysteine, forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product . This allows researchers to study glutathione redox chemistry .

Biomolecular NMR

L-Cysteine-1-13C is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for determining the structure of molecules, and the use of isotopically labeled compounds like L-Cysteine-1-13C can enhance the information obtained from these studies .

Metabolism Research

L-Cysteine-1-13C is used in research related to metabolism . The 13C label allows for the tracking of the compound through various metabolic pathways, providing insights into how the body processes L-Cysteine .

Metabolomics

In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological specimen, L-Cysteine-1-13C is used as a tracer . This allows for the study of the role of L-Cysteine in various metabolic processes .

Proteomics

L-Cysteine-1-13C is used in proteomics, the large-scale study of proteins . The 13C label can help in the identification and quantification of proteins, particularly in mass spectrometry-based proteomics .

作用机制

Target of Action

L-Cysteine-1-13C is a labeled variant of the amino acid L-Cysteine . The primary targets of L-Cysteine are the biological molecules that it acts as a precursor for, such as hydrogen sulphide (H2S), glutathione, and taurine .

Mode of Action

L-Cysteine-1-13C interacts with its targets by providing the necessary sulfur atom for the synthesis of these molecules . The 13C label allows for the tracking of the compound’s metabolic pathway, providing valuable information about its interactions and transformations.

Biochemical Pathways

L-Cysteine-1-13C is involved in several biochemical pathways due to its role as a precursor molecule. It is crucial in the synthesis of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species . It also contributes to the production of taurine, an essential nutrient involved in various physiological processes .

Pharmacokinetics

The pharmacokinetics of L-Cysteine-1-13C are similar to those of regular L-Cysteine. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .

Result of Action

The action of L-Cysteine-1-13C results in the production of several biologically active molecules. For example, it contributes to the synthesis of glutathione, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress . It also suppresses ghrelin and reduces appetite in rodents and humans .

Action Environment

The action of L-Cysteine-1-13C can be influenced by various environmental factors. For instance, the presence of other nutrients and the pH of the environment can affect its absorption and distribution . Additionally, certain pathological conditions, such as cancer, aging, diabetes, obesity, neurodegeneration, and chronic inflammatory diseases, can disrupt the balance between reductive and oxidative states, affecting the action of L-Cysteine-1-13C .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745847 | |

| Record name | L-(1-~13~C)Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cysteine-1-13C | |

CAS RN |

224054-24-4 | |

| Record name | L-(1-~13~C)Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 224054-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)